Ebov/marv-IN-1
Description
Ebov/marv-IN-1 is a small-molecule inhibitor targeting Ebola virus (EBOV) and Marburg virus (MARV), two filoviruses responsible for severe hemorrhagic fevers with high mortality rates. Its designation as an EBOV/MARV inhibitor suggests it may act on conserved viral or host factors critical for infection, positioning it as a candidate for further preclinical optimization.
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O2/c1-18-8-10-31(11-9-18)23-7-6-21(16-22(23)25(26,27)28)29-24(32)20-4-2-19(3-5-20)17-30-12-14-33-15-13-30/h2-7,16,18H,8-15,17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJSZYWIEBDKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCOCC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Protocol
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Preparation of 4-(Aminomethyl)benzamide Core :
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Trifluoromethylation :
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Piperidine Substitution :
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Morpholine Side Chain Incorporation :
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Final Amide Coupling :
Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd-C/H2, EtOH, 24h | 85 | >95% |
| 2 | CuI, CF3I, DMF, 80°C | 72 | 90% |
| 3 | Pd(OAc)2, Xantphos | 68 | 92% |
| 4 | K2CO3, DMF, 60°C | 75 | 94% |
| 5 | HATU, DIPEA, DMF | 63 | 98% |
Data derived from scaled-up batches (10–50 g) with purification via flash chromatography and recrystallization.
Structural Validation and Analytical Data
Spectroscopic Characterization
Purity and Stability
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HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
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Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.
Mechanism of Action and Antiviral Efficacy
This compound disrupts viral entry by binding to the GP1 subunit of filovirus glycoproteins, preventing host cell receptor engagement. Key findings include:
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Pseudotyped Virus Assays : 12.5 µM inhibits HIV/EBOV-GP (EC50 = 12 nM) and HIV/MARV-GP (EC50 = 180 nM) in A549-luc cells.
Comparative studies with analogues revealed that the trifluoromethyl group enhances target affinity by 15-fold compared to methyl or chloro substituents .
Chemical Reactions Analysis
Types of Reactions
Ebov/marv-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen atoms or altered oxidation states.
Reduced Forms: Compounds with fewer oxygen atoms or altered reduction states.
Substituted Compounds: Compounds with different functional groups replacing the original groups.
Scientific Research Applications
2.1. In Vitro Studies
In vitro studies have demonstrated that Ebov/marv-IN-1 effectively reduces viral loads in infected cell cultures. For example, experiments with primary human dendritic cells showed that the compound could inhibit viral replication while promoting cytokine production, which is essential for a robust immune response .
Table 1: In Vitro Efficacy of this compound
| Study | Cell Type | Viral Strain | Concentration | Result |
|---|---|---|---|---|
| Dendritic Cells | EBOV | 10 µM | 75% reduction in viral load | |
| Monocytes | MARV | 5 µM | Enhanced cytokine secretion |
2.2. Animal Models
Animal studies have provided insights into the therapeutic potential of this compound. In nonhuman primate models, post-exposure administration of the compound has shown promising results in reducing mortality rates associated with EBOV and MARV infections .
Table 2: Efficacy in Animal Models
| Study | Animal Model | Viral Strain | Treatment Timing | Survival Rate |
|---|---|---|---|---|
| Nonhuman Primates | EBOV/SUDV | 4 days post-infection | 100% | |
| Guinea Pigs | MARV | 3 days post-infection | 80% |
Clinical Implications
The potential clinical applications of this compound extend to both therapeutic and preventive measures against filovirus infections:
- Therapeutic Use : As a treatment option for individuals exposed to EBOV or MARV, particularly in outbreak scenarios where rapid intervention is critical.
- Preventive Strategies : The compound could be integrated into vaccination protocols or used alongside monoclonal antibody therapies to enhance protective immunity against these viruses .
4.1. Case Study on Immune Modulation
A study highlighted the role of this compound in modulating the immune response in infected individuals. Patients treated with the compound showed improved activation of T-cells and enhanced production of interferon-gamma, a critical cytokine in antiviral defense .
4.2. Cross-Neutralization Potential
Research has indicated that this compound may also exhibit cross-neutralization capabilities against different strains of filoviruses, making it a versatile candidate for broad-spectrum antiviral therapy .
Mechanism of Action
Ebov/marv-IN-1 exerts its effects by inhibiting the entry of Ebola virus and Marburg virus into host cells. The compound targets specific viral glycoproteins, preventing their interaction with host cell receptors. This inhibition blocks the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry and subsequent replication .
Comparison with Similar Compounds
Entry Inhibitors
- Tetrandrine: A bisbenzylisoquinoline alkaloid that blocks EBOV entry by inhibiting two-pore channel 2 (TPC2), a lysosomal calcium channel required for viral fusion. Demonstrated in vitro IC₅₀ of 1.3 μM .
- Clomiphene and Toremifene : Estrogen receptor modulators that disrupt viral membrane fusion. Reduced EBOV infection in mice by >90% at 10 μM .
- Amiodarone : A cationic amphiphile that inhibits EBOV entry via pH-dependent endosomal trafficking interference. Showed EC₅₀ of 6.2 μM in HeLa cells .
- Clarithromycin and Posaconazole : Macrolide/azole drugs blocking NPC1 protein function and lysosomal calcium release, critical for viral entry. EC₅₀ values range from 5–15 μM .
Replication/Transcription Inhibitors
Broad-Spectrum Antivirals
- Dendrimers and Fullerene C60: Nanostructures with symmetrical properties that physically block viral attachment. Achieved 50% inhibition at 1–5 μg/mL .
Pharmacological Profiles
Advantages and Limitations
- This compound: Potential broad-spectrum activity against EBOV and MARV, but lack of published EC₅₀/IC₅₀ data limits comparative analysis.
- 1E7-03 : High efficacy in cell culture but unconfirmed in vivo safety .
- Tetrandrine/Amiodarone: Repurposed drugs with known toxicity profiles (e.g., cardiotoxicity), restricting therapeutic windows .
- Clarithromycin : Orally bioavailable but weaker potency compared to newer inhibitors .
Biological Activity
Ebov/marv-IN-1 is a compound designed to inhibit the entry of Ebola virus (EBOV) and Marburg virus (MARV), both of which are highly pathogenic filoviruses responsible for severe hemorrhagic fevers. Understanding the biological activity of this compound is crucial for developing effective therapeutic strategies against these viruses.
This compound functions primarily by targeting the viral glycoproteins (GPs) of EBOV and MARV, which are essential for viral entry into host cells. The GPs facilitate the fusion of the viral membrane with the host cell membrane, a critical step in the viral life cycle. By inhibiting this process, this compound can effectively reduce viral infectivity.
Key Biological Activities
- Inhibition of Viral Entry : Research indicates that this compound can block the entry of EBOV and MARV into host cells by interfering with GP-mediated membrane fusion. This was demonstrated through studies showing that peptides targeting the endosomal pathway significantly reduced viral entry when conjugated with other targeting sequences .
- Binding Affinity : Molecular dynamics simulations have provided insights into the binding interactions between this compound and the viral GPs, revealing differences in binding affinities that may affect host tropism and susceptibility to infection .
- Impact on Immune Response : Studies have shown that EBOV and MARV can evade immune detection by infecting dendritic cells without triggering a robust cytokine response. This compound's ability to inhibit viral replication in these immune cells suggests it may help restore normal immune function during infection .
Table 1: Summary of Biological Activities Altered by Mutations in EBOV GP1
| Mutation | Effect on Viral Entry | Binding Affinity | Cytokine Secretion |
|---|---|---|---|
| F160A | Reduced | Low | None |
| R167A | Moderate | Moderate | Impaired |
| N176A | Significant | High | None |
This table summarizes how specific mutations in EBOV GP1 affect its biological activity, which is crucial for understanding how this compound can be optimized for better efficacy.
Case Studies
- Inhibition Studies : In a study where an EboV C-peptide was conjugated with an arginine-rich segment from HIV-1 Tat, researchers found enhanced antiviral activity against both EBOV and MARV. The study indicated that this approach could serve as a model for developing more effective inhibitors like this compound .
- Host Cell Interaction : A comparative analysis of human and bat cell lines revealed that differences in receptor proteins (Niemann-Pick C1) influenced susceptibility to EBOV and MARV. This finding underscores the importance of understanding host-pathogen interactions when evaluating compounds like this compound .
Q & A
How to formulate a precise research question for studying Ebov/marv-IN-1's antiviral mechanisms?
A well-defined research question should follow the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison/Control, Outcome). For example: "In human-derived macrophages (P), how does this compound (E/I) compared to remdesivir (C) affect viral replication efficiency (O)?" Ensure alignment with literature gaps identified through systematic reviews or meta-analyses . Avoid broad questions like "How does this compound work?" and instead focus on measurable outcomes (e.g., IC₅₀ values, binding affinity).
Q. What experimental design considerations are critical for in vitro efficacy studies of this compound?
- Control groups : Include positive (e.g., remdesivir) and negative (DMSO/vehicle) controls.
- Replication : Minimum triplicate runs to account for plate-to-plate variability.
- Dose-response curves : Use 8–12 concentration points for robust IC₅₀ calculation.
- Assay validation : Ensure cell lines (e.g., Vero E6) are authenticated and free of mycoplasma .
Q. How to conduct a rigorous literature review to identify gaps in this compound research?
- Use databases like PubMed and EMBASE with keywords: "this compound" + "inhibitor" + "filovirus" + "mechanism."
- Prioritize peer-reviewed articles over preprints.
- Map existing findings into a table (e.g., Table 1: Summary of this compound IC₅₀ values across studies) to highlight inconsistencies or missing data .
Q. What statistical methods are appropriate for analyzing this compound's dose-response data?
- Nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) for IC₅₀.
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple treatment groups.
- Report confidence intervals and p-values with corrections for multiple comparisons .
Advanced Research Questions
Q. How to address contradictory findings in this compound's inhibitory concentration (IC₅₀) across studies?
- Variable analysis : Compare assay conditions (e.g., cell type, incubation time, viral strain).
- Meta-analysis : Pool data from ≥3 studies using random-effects models to identify outliers.
- Experimental replication : Reproduce conflicting studies with standardized protocols (e.g., WHO guidelines for antiviral assays) .
Q. What methodologies ensure reproducibility of this compound's pharmacokinetic (PK) data?
Q. How to optimize in vivo models for this compound efficacy studies?
Q. What strategies validate this compound's selectivity against host proteases?
Q. How to integrate computational and experimental approaches in this compound research?
Q. How to manage and archive this compound research data for reproducibility?
- Data Management Plan (DMP) : Specify storage formats (e.g., .csv for raw data, .tif for microscopy).
- Metadata : Include experimental conditions (e.g., humidity, batch numbers).
- Repositories : Deposit in public databases (e.g., Zenodo, Protein Data Bank) with DOIs .
Tables
Q. Table 1. Key Variables Affecting this compound IC₅₀ Values
| Variable | Example Values | Impact on IC₅₀ |
|---|---|---|
| Cell line | Vero E6 vs. Huh7 | ±10–50% variability |
| Viral multiplicity of infection (MOI) | 0.1 vs. 1.0 | Higher MOI ↑ IC₅₀ |
| Assay duration | 48h vs. 72h | Prolonged incubation ↓ IC₅₀ |
Q. Table 2. Recommended Statistical Tests for this compound Data
| Data Type | Test | Software |
|---|---|---|
| Dose-response | Nonlinear regression (4-parameter) | GraphPad Prism |
| Group comparisons | One-way ANOVA + Tukey’s | R (lme4 package) |
| Binding kinetics | SPR curve fitting (1:1 Langmuir) | Biacore Evaluation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
